molecular formula C17H18Cl2N2O3S B12474661 N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12474661
M. Wt: 401.3 g/mol
InChI Key: PXXYFHICZXFBNO-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Sulfonylation: The addition of a methylsulfonyl group is achieved through sulfonylation reactions, often using reagents like methylsulfonyl chloride.

    Glycinamide formation: The final step involves the formation of the glycinamide moiety, typically through amidation reactions.

Industrial Production Methods

Industrial production of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and benzyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide shares similarities with other sulfonyl glycinamides and chlorinated aromatic compounds.
  • Examples include N-(2,4-dichlorophenyl)-N-methylsulfonylglycinamide and N-(2-methylbenzyl)-N-methylsulfonylglycinamide.

Uniqueness

  • The unique combination of the 2,4-dichlorophenyl, 2-methylbenzyl, and methylsulfonyl groups in N2-(2,4-dichlorophenyl)-N-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide imparts distinct chemical and biological properties.
  • This compound’s specific structure allows for targeted interactions in various applications, making it a valuable tool in scientific research.

Properties

Molecular Formula

C17H18Cl2N2O3S

Molecular Weight

401.3 g/mol

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C17H18Cl2N2O3S/c1-12-5-3-4-6-13(12)10-20-17(22)11-21(25(2,23)24)16-8-7-14(18)9-15(16)19/h3-9H,10-11H2,1-2H3,(H,20,22)

InChI Key

PXXYFHICZXFBNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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